molecular formula C20H18N6O2S2 B305341 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B305341
M. Wt: 438.5 g/mol
InChI Key: OHCQOAYPJJQHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a novel molecule that has shown promising results in various studies, making it a potential candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the inhibition of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, it has been found to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments include its potential as a novel molecule with promising results in various studies. However, its limitations include the need for further investigation to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. These include further investigation into its potential use as an anticancer agent, antibacterial and antifungal agent, and investigation into its mechanism of action. Additionally, further studies can be conducted to optimize the synthesis method and explore the potential for modifications to the molecule to enhance its properties.

Synthesis Methods

The synthesis of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves a multi-step process. The starting materials include 4-phenyl-1,3-thiazol-2-amine, 4-chloro-3-nitrobenzaldehyde, and 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole. These materials are reacted in the presence of various reagents and catalysts to obtain the final product.

Scientific Research Applications

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied for its potential use in various scientific research applications. It has shown promising results in cancer research, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent.

properties

Product Name

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C20H18N6O2S2

Molecular Weight

438.5 g/mol

IUPAC Name

2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C20H18N6O2S2/c21-26-17(11-28-15-9-5-2-6-10-15)24-25-20(26)30-13-18(27)23-19-22-16(12-29-19)14-7-3-1-4-8-14/h1-10,12H,11,13,21H2,(H,22,23,27)

InChI Key

OHCQOAYPJJQHEV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3N)COC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3N)COC4=CC=CC=C4

Origin of Product

United States

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